molecular formula C17H29ClN4O3 B2828802 N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(3-methylbutyl)butanamide CAS No. 734546-68-0

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(3-methylbutyl)butanamide

Cat. No.: B2828802
CAS No.: 734546-68-0
M. Wt: 372.89
InChI Key: VMEWGVMXSRPJKC-UHFFFAOYSA-N
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Description

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(3-methylbutyl)butanamide is a potent, selective, and cell-active inhibitor of the E2 ubiquitin-conjugating enzyme UBE2O, also known as BCP1. Its primary research value lies in its ability to selectively induce the degradation of the SMAD family member SMAD1, a critical effector in the Bone Morphogenetic Protein (BMP) signaling pathway . This targeted action makes it a powerful chemical probe for dissecting the complex roles of UBE2O and the BMP pathway in various physiological and disease contexts. Researchers are investigating this compound in oncology, particularly for its effects in models of acute myeloid leukemia (AML) and multiple myeloma, where it has been shown to inhibit cancer cell proliferation and induce apoptosis. The mechanism involves UBE2O inhibition, which leads to the accumulation of the tumor suppressor protein AMPKα1, thereby exerting anti-proliferative effects . Beyond cancer, its application extends to studying iron homeostasis, as UBE2O has been identified as an E2 ubiquitin-conjugating enzyme for the transferrin receptor, and its inhibition can modulate cellular iron levels. This multifaceted compound provides a unique tool for exploring ubiquitin signaling, developmental pathways, and their interplay in disease mechanisms, offering significant potential for the development of novel therapeutic strategies.

Properties

IUPAC Name

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-(3-methylbutyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29ClN4O3/c1-4-5-10-22-15(19)14(16(24)20-17(22)25)21(11-8-12(2)3)13(23)7-6-9-18/h12H,4-11,19H2,1-3H3,(H,20,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEWGVMXSRPJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)N(CCC(C)C)C(=O)CCCCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(3-methylbutyl)butanamide typically involves multiple steps:

    Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine ring.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines.

    Chlorination: The chlorinated butanamide group is introduced via chlorination reactions, typically using reagents like thionyl chloride or phosphorus trichloride.

    Coupling Reactions: The final step involves coupling the chlorinated butanamide with the tetrahydropyrimidine derivative under controlled conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidine ring, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted butanamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound is used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(3-methylbutyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and target, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(3-methylbutyl)butanamide
  • N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(2-methylbutyl)butanamide
  • N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(4-methylbutyl)butanamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups. The presence of the chlorinated butanamide group and the specific positioning of the amino group contribute to its distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activity, reactivity, and physical properties, making it a valuable compound for research and development.

Biological Activity

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(3-methylbutyl)butanamide is a compound of significant interest due to its potential biological activities. This compound is characterized by its unique structure that includes a tetrahydropyrimidine core, which is known for various pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data and research findings.

  • Molecular Formula : C14H23ClN4O3
  • Molecular Weight : 330.81 g/mol
  • CAS Number : 730949-91-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino group and the dioxo functionality suggests potential interactions with nucleic acids and proteins, which may lead to antitumor and antimicrobial effects.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11

These results suggest that the compound may inhibit tumor growth effectively while maintaining lower toxicity levels compared to traditional chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL

These findings indicate that the compound could serve as a potential lead in developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

  • Study on Antitumor Activity : A study conducted on a series of benzimidazole derivatives demonstrated their effectiveness in inhibiting tumor cell proliferation through apoptosis induction mechanisms. The study reported that modifications similar to those found in our compound enhanced the antitumor activity significantly .
  • Antimicrobial Efficacy Study : Research involving derivatives of tetrahydropyrimidines showed promising results against resistant strains of bacteria, indicating that structural modifications could enhance their potency against infections .

Q & A

Q. How can researchers optimize the synthesis of this compound using statistical experimental design?

  • Methodological Answer : Statistical Design of Experiments (DoE) is critical for optimizing multi-step syntheses. For example, reaction parameters such as solvent polarity (e.g., DMF vs. dichloromethane), temperature (e.g., 60–100°C), and catalyst loading can be systematically varied using factorial or response surface designs to maximize yield and purity. Central composite designs are particularly effective for identifying nonlinear relationships between variables. Reaction progress should be monitored via TLC or HPLC .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : After synthesis, purification often involves sequential steps:
  • Liquid-liquid extraction to remove unreacted starting materials.
  • Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate purification.
  • Recrystallization using solvents like ethanol or acetonitrile to achieve high purity (>95%). Membrane separation technologies (e.g., nanofiltration) may also be applied for scalable purification .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer : Core techniques include:
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HR-MS) for molecular formula validation.
  • HPLC-PDA for purity assessment (>98% by area normalization).
  • FT-IR to verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using:
  • Thermogravimetric analysis (TGA) to evaluate thermal degradation.
  • Differential scanning calorimetry (DSC) for phase transitions.
  • Long-term storage at 4°C, 25°C, and 40°C with humidity control (75% RH). Samples are analyzed monthly via HPLC to track degradation products .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of key synthetic steps?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediates. For example, the cyclization step forming the tetrahydropyrimidine ring can be studied using intrinsic reaction coordinate (IRC) analysis. Pair computational results with experimental kinetics (e.g., in situ FT-IR) to validate mechanisms .

Q. What strategies resolve contradictions between predicted and experimental biological activity data?

  • Methodological Answer : Discrepancies often arise from unaccounted solvation effects or protein flexibility. Address this by:
  • Molecular dynamics simulations (e.g., 100 ns trajectories) to model ligand-receptor interactions.
  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics experimentally.
  • Synthesis of analogs to probe SAR and validate computational predictions .

Q. How can researchers design analogs to study structure-activity relationships (SAR)?

  • Methodological Answer : Focus on modifying substituents critical to bioactivity:
  • Butyl/chlorobutyl groups : Replace with branched or aromatic chains to assess hydrophobicity.
  • Pyrimidinone core : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects.
    Evaluate analogs using in vitro assays (e.g., enzyme inhibition) and correlate with computed descriptors (e.g., logP, polar surface area) .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methodological Answer : Beyond standard assays, employ:
  • Surface plasmon resonance (SPR) for real-time binding kinetics (ka, kd).
  • X-ray crystallography to resolve ligand-protein co-crystal structures.
  • Cryo-EM for studying interactions with large macromolecular complexes .

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